3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one
CAS No.: 32607-34-4
Cat. No.: VC2415757
Molecular Formula: C10H10N2OS
Molecular Weight: 206.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32607-34-4 |
|---|---|
| Molecular Formula | C10H10N2OS |
| Molecular Weight | 206.27 g/mol |
| IUPAC Name | 3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one |
| Standard InChI | InChI=1S/C10H10N2OS/c1-7-4-2-3-5-8(7)12-9(13)6-11-10(12)14/h2-5H,6H2,1H3,(H,11,14) |
| Standard InChI Key | ZHTNDAVHZOOXLJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C(=O)CNC2=S |
| Canonical SMILES | CC1=CC=CC=C1N2C(=O)CNC2=S |
Introduction
Chemical Structure and Properties
3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one belongs to the broader class of 2-thioxoimidazolidin-4-ones, heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and featuring both thioxo (C=S) and carbonyl (C=O) functional groups. The compound's structure consists of a 2-thioxoimidazolidin-4-one core with a 2-methylphenyl substituent at the N-3 position. This specific structural arrangement contributes to its unique chemical and biological properties .
Structural Features
The key structural features of 3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one include:
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A five-membered imidazolidine ring
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A thioxo (C=S) group at position 2
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A carbonyl (C=O) group at position 4
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A 2-methylphenyl substituent at position 3
The presence of the 2-methylphenyl group is particularly significant as it introduces steric effects and potential hydrophobic interactions that can influence the compound's biological activity and binding properties with target proteins .
Physical and Chemical Properties
While specific data for 3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one is limited in the provided search results, we can extrapolate some properties based on structurally similar compounds. The compound likely shares some characteristics with related molecules such as 1-(2-Methylphenyl)thiourea, which has a molecular weight of 166.243 g/mol, a melting point of 149°C, and a calculated LogP of 1.19 .
Based on structural similarities with other 2-thioxoimidazolidin-4-one derivatives, the estimated properties of 3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one are presented in Table 1.
Table 1: Estimated Physical and Chemical Properties of 3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one
Synthesis Methods
General Synthetic Approaches
The synthesis of 3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one likely follows similar routes to those used for other 2-thioxoimidazolidin-4-one derivatives. Based on the available literature, several potential synthetic pathways can be proposed.
One common approach for synthesizing 2-thioxoimidazolidin-4-one derivatives involves the reaction of appropriate thiosemicarbazides with reagents such as ethylchloroacetate in the presence of a base like fused sodium acetate . This cyclization reaction leads to the formation of the desired five-membered heterocyclic ring structure with thioxo and carbonyl functionalities at specific positions.
Specific Synthetic Route
A specific synthetic route for 3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one might involve the following steps:
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Reaction of 2-methylaniline with carbon disulfide and an appropriate base to form a dithiocarbamate salt
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Treatment with hydrazine to form a thiosemicarbazide intermediate
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Cyclization with ethyl chloroacetate in the presence of anhydrous sodium acetate
This synthetic approach is based on methods described for similar compounds in the literature, particularly from the synthesis of other 2-thioxoimidazolidin-4-one derivatives reported by researchers working with related heterocyclic compounds .
Biological Activities and Applications
Structure-Activity Relationships
The biological activity of 2-thioxoimidazolidin-4-one derivatives is strongly influenced by the nature and position of substituents. In the case of 3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one, the presence of the 2-methylphenyl group at position 3 likely impacts its ability to interact with biological targets.
Research on related compounds indicates that modifications to the aryl group can significantly affect protein binding and inhibitory activity . The methyl group in the ortho position of the phenyl ring may introduce steric effects that influence the compound's conformation and subsequent interactions with target proteins.
Table 2: Comparison of Biological Activities of Selected 2-Thioxoimidazolidin-4-one Derivatives
Comparison with Similar Compounds
Structural Analogues
Several compounds share structural similarities with 3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one, including other 2-thioxoimidazolidin-4-one derivatives and related heterocyclic compounds. Examining these analogues provides insights into the potential properties and applications of our target compound.
(2E)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one, for instance, contains a thiazolidine ring with a methylphenyl group attached via an imine linkage. While this compound features a different core structure (thiazolidin-4-one rather than thioxoimidazolidin-4-one), the presence of similar functional groups and substituents suggests potential parallels in chemical reactivity and biological behavior.
Comparative Analysis
The structural differences between 3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one and its analogues likely result in distinct chemical and biological properties. For example, the replacement of a sulfur atom with a nitrogen atom in the heterocyclic ring (comparing thiazolidinones to imidazolidinones) can significantly alter the compound's electronic properties, affecting its interactions with biological targets.
Similarly, the position of substituents on the phenyl ring (ortho, meta, or para) can impact the compound's three-dimensional structure and subsequent biological activity. In the case of 3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one, the methyl group at the ortho position of the phenyl ring may create a distinct steric environment compared to compounds with meta or para substitutions .
Spectroscopic and Analytical Characterization
X-ray Crystallography
X-ray crystallographic analysis would provide definitive information about the three-dimensional structure of 3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one, including bond lengths, bond angles, and molecular packing in the solid state. This information is crucial for understanding structure-activity relationships and molecular interactions with biological targets.
Related heterocyclic compounds have been characterized by X-ray crystallography, revealing important structural features such as intermolecular hydrogen bonding patterns and π-π stacking interactions . Similar analyses of 3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one would provide valuable insights into its structural properties.
Future Research Directions
Synthesis Optimization
Future research could focus on developing improved synthetic methods for 3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one, aiming for higher yields, greater purity, and more environmentally friendly procedures. Alternative synthetic routes might involve microwave-assisted synthesis or green chemistry approaches to enhance efficiency and reduce environmental impact.
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship (SAR) studies would be valuable for understanding how structural modifications to 3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one affect its biological properties. Such studies could involve:
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Varying the position of the methyl group on the phenyl ring (ortho, meta, para)
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Introducing additional substituents on the phenyl ring
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Modifying the heterocyclic core structure
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Exploring the effects of changing the thioxo group to other functionalities
These investigations would provide insights into the structural requirements for optimal biological activity, guiding the development of more potent and selective compounds .
Biological Evaluation
Future research should include detailed biological evaluation of 3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one to assess its potential therapeutic applications. Based on studies of related compounds, several biological assays could be relevant:
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Protein inhibition assays (e.g., perforin inhibition)
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Antimicrobial activity assessment
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Anti-inflammatory and antioxidant evaluations
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Cytotoxicity studies against various cell lines
Such studies would help establish the compound's pharmacological profile and identify promising therapeutic applications .
Computational Studies
Molecular Modeling
Computational approaches, including molecular modeling and docking studies, could provide valuable insights into the interactions between 3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one and potential biological targets. These studies would help predict binding modes, identify key interaction sites, and guide the design of more potent derivatives.
QSAR Analysis
Quantitative structure-activity relationship (QSAR) analysis could establish mathematical relationships between structural features of 3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one and its biological activities. This approach would facilitate the prediction of properties for new, untested derivatives and support rational drug design efforts.
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